![molecular formula C8H13NO3 B2595281 (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methanol CAS No. 2490430-21-0](/img/structure/B2595281.png)

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

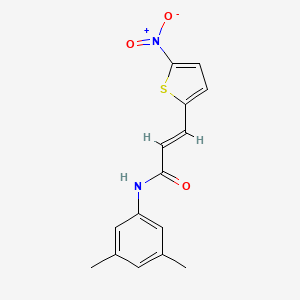

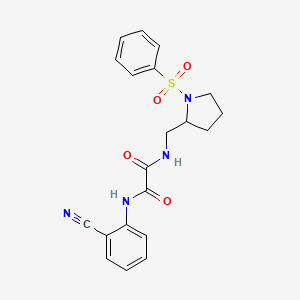

“(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methanol” is a chemical compound with the molecular formula C8H13NO3. It is a type of 2-oxabicyclo[2.1.1]hexane, which are saturated bioisosteres of the ortho-substituted phenyl ring . These structures have been developed with improved physicochemical properties and have similar geometric properties to the ortho-substituted phenyl ring .

Synthesis Analysis

The synthesis of such compounds involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methanol” is characterized by a bicyclic scaffold, which is intrinsically conformationally rigid . This structure is a saturated bioisostere of the ortho-substituted phenyl ring .Chemical Reactions Analysis

The chemical reactions involving “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methanol” are characterized by the replacement of the phenyl ring in bioactive compounds with saturated bioisosteres . This has been a popular tactic to obtain novel structures with an improved physicochemical profile .Physical and Chemical Properties Analysis

The physical and chemical properties of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methanol” are characterized by improved water solubility and reduced lipophilicity compared to compounds with a phenyl ring . These properties are due to the saturated bioisosteric nature of the 2-oxabicyclo[2.1.1]hexane structure .科学的研究の応用

Synthesis of Functionalized Compounds

Research has demonstrated the synthesis of functionalized compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, through one-pot three-component reactions involving substituted isatins, α-amino acids, and cyclopropenes. This process, which includes an intramolecular [3 + 2]-cycloaddition, has been explored for its potential in generating compounds with anticancer activity against the human leukemia K562 cell line (Filatov et al., 2017).

Novel Fluorescent Compounds

Another study described the efficient synthesis of novel fluorescent triazolyl spirocyclic oxindoles, employing a one-pot four-component domino reaction under ultrasonic irradiation. These compounds, which exhibit significant antimicrobial activity, represent a valuable addition to the arsenal of bioactive molecules (Singh et al., 2014).

Methodological Advancements

The development of new synthetic methodologies has also been a focus, with studies exploring multicomponent approaches to construct complex frameworks, such as the 2-aza-7-oxabicyclo[4.3.0]nonane skeleton, indicative of various natural products and alkaloids (Sonaglia et al., 2012). Additionally, research on the photochemical generation and trapping of localized singlet diradicals derived from spiroepoxy-substituted cyclopentanes has provided insights into the reactivity and potential applications of these intermediates (Abe et al., 1998).

Unprecedented Formation of Compounds

The unexpected formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] from a multicomponent reaction highlights the versatility of spirocyclic compounds in synthesizing novel structures with potential biological significance (Yang et al., 2015).

作用機序

将来の方向性

The future directions in the research and development of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methanol” and similar compounds involve the exploration of new atom and exit-vector arrangements for [2.1.1] scaffolds . This includes the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes . The goal is to fully exploit the rich chemical space surrounding the [2.1.1] platform .

特性

IUPAC Name |

(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-7-1-6(2-7,3-10)12-8(7)4-11-5-8/h10H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQZPPOPZXIANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C3(O2)COC3)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-methylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2595199.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2595202.png)

![1-{4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2595208.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B2595209.png)

![2-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2595217.png)

![2-(BENZYLSULFANYL)-5-METHYL-7-(4-NITROPHENYL)-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2595218.png)

![5-(3,4-difluorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2595220.png)